3-Chloro-1,1,1,2,2-Pentafluoropropane
Description
Contextualization within Fluorocarbon and Chlorofluorocarbon Research
The study of halogenated propanes is deeply rooted in the broader history of fluorocarbon and chlorofluorocarbon (CFC) research. CFCs were first synthesized in the late 1920s and were celebrated for their low toxicity, chemical stability, and non-flammability, making them seemingly ideal replacements for toxic refrigerants like ammonia (B1221849) and sulfur dioxide. advance-he.ac.uknoaa.gov This led to their widespread use as refrigerants, foam blowing agents, aerosol propellants, and cleaning agents for several decades. advance-he.ac.uknih.gov
However, by the 1970s and 1980s, scientific evidence revealed that the chemical stability of CFCs allowed them to persist in the atmosphere, eventually reaching the stratosphere where they would decompose and release chlorine atoms that catalytically destroy the ozone layer. noaa.govnih.gov This discovery prompted international action, culminating in the 1987 Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances. nih.gov
In response, the chemical industry began developing alternatives. The first generation of replacements included hydrochlorofluorocarbons (HCFCs), such as 3-Chloro-1,1,1,2,2-Pentafluoropropane (B11674). HCFCs contain hydrogen atoms, which make them less stable in the lower atmosphere, allowing them to break down before reaching the stratosphere. noaa.govwikipedia.org While they have a much lower ozone depletion potential (ODP) than CFCs, it is not zero, and they were therefore considered transitional substances. wikipedia.orgontosight.ai Ultimately, the goal was to transition to hydrofluorocarbons (HFCs), which contain no chlorine and have an ODP of zero, and later to hydrofluoroolefins (HFOs) and other substances with low global warming potential (GWP). wikipedia.org Compounds like this compound and its isomers were part of this critical transitional phase, primarily developed for use as solvents and cleaning agents. ontosight.aiepa.gov
Historical Development of Halogenated Propane (B168953) Synthesis and Applications
The history of propane itself dates back to 1857, when it was first synthesized by French chemist Marcellin Berthelot. wikipedia.orgtankfarm.io However, its commercial potential wasn't realized until 1910, when Dr. Walter O. Snelling identified it as a volatile component in gasoline, leading to methods for its liquefaction and storage. wikipedia.orgtankfarm.io
The synthesis of halogenated alkanes for industrial use began in earnest with the development of CFCs in 1928 by Thomas Midgley, Jr. at General Motors. noaa.gov These compounds were produced through processes involving the reaction of hydrogen fluoride (B91410) with chlorinated hydrocarbons. Following the environmental concerns raised about CFCs, research shifted towards producing HCFCs and HFCs. rsc.org
Halogenated propanes, including this compound, were developed as part of this second wave of innovation. They found application in niche areas where specific properties were required. For instance, the HCFC-225 isomer blend (HCFC-225ca/cb) was used as a solvent and cleaning agent in the aerospace and electronics industries, often serving as a replacement for CFC-113. wikipedia.orgepa.govsmolecule.com These applications required chemicals with high solvency, good material compatibility, and low surface tension, properties that could be achieved by manipulating the fluorine and chlorine content on a propane backbone. The production and use of these HCFCs have been progressively phased out under the Montreal Protocol. nih.govepa.gov
Isomeric Considerations in Pentafluoropropane Chemistry
Isomerism is a critical concept in the chemistry of halogenated propanes. Isomers are molecules that have the same chemical formula but different structural arrangements of atoms. These structural differences can lead to distinct physical and chemical properties. In propane (C₃H₈), all hydrogen atoms are not equivalent, which means that substituting them with halogens can produce a variety of structural isomers. wou.edu
In pentafluoropropane chemistry, various isomers exist depending on the placement of the five fluorine atoms. For example, the hydrofluorocarbon (HFC) with the formula C₃H₃F₅ includes isomers such as:
1,1,1,3,3-Pentafluoropropane (B1194520) (HFC-245fa) wikipedia.orgnih.gov
1,1,1,2,2-Pentafluoropropane (B162932) (HFC-245cb) nih.gov
1,1,1,2,3-Pentafluoropropane (HFC-245eb) nih.gov
Each of these isomers exhibits different boiling points and thermodynamic properties, making them suitable for different applications.
When a chlorine atom is introduced, as in chloropentafluoropropane (C₃H₂ClF₅), the number of possible isomers increases further. The subject of this article, This compound , is one such isomer. nih.gov Other isomers of chloropentafluoropropane include 2-chloro-1,1,1,3,3-pentafluoropropane (B151953) (HCFC-235da). pca.state.mn.us The precise location of the chlorine atom significantly influences the molecule's polarity, stability, and reactivity.
Furthermore, increasing the number of chlorine atoms creates even more isomeric possibilities. A commercially notable example is dichloropentafluoropropane (C₃HCl₂F₅), which exists as a mixture of two primary isomers:
3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) ontosight.ainoaa.gov
1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) wikipedia.org
These two isomers are often used together as a blend for solvent applications. epa.gov The study of these various isomers is essential for synthesizing compounds with specific properties required for targeted industrial applications, while also considering their environmental impact.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRPJEPJFXGYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073905 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-02-6 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 1,1,1,2,2 Pentafluoropropane
Dehydrohalogenation Reactions
Dehydrohalogenation is a fundamental reaction of hydrochlorofluorocarbons, involving the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms to form an alkene. For 3-chloro-1,1,1,2,2-pentafluoropropane (B11674), this can occur through either the elimination of hydrogen chloride (dehydrochlorination) or hydrogen fluoride (B91410) (dehydrofluorination).
Dehydrochlorination Processes
The dehydrochlorination of this compound involves the removal of a hydrogen atom from the carbon at position 3 and a chlorine atom from the same carbon. This process typically requires the presence of a base or a catalyst to facilitate the elimination. While specific studies on the dehydrochlorination of HCFC-225ca are not extensively detailed in publicly available literature, the general mechanism is well-understood from related compounds. For instance, the gas-phase selective dehydrochlorination of a similar compound, 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb), has been investigated over various catalysts. researchgate.net In such reactions, decreasing the surface acidity of the catalyst has been shown to benefit the dehydrochlorination process. researchgate.net
The reaction proceeds via an elimination mechanism, often E2, where a base abstracts a proton, and the chlorine atom departs simultaneously, leading to the formation of a double bond. The expected product from the dehydrochlorination of this compound would be 1,1,2,2,3-pentafluoropropene.
Dehydrofluorination Processes
Dehydrofluorination involves the elimination of a hydrogen atom and a fluorine atom. In the case of this compound, this would involve the removal of a hydrogen from the carbon at position 3 and a fluorine atom from the carbon at position 2. This reaction is a significant pathway for the synthesis of hydrofluoroolefins (HFOs), which are considered next-generation refrigerants with low global warming potential. nih.gov
The conversion of pentafluoropropane isomers into tetrafluoropropenes is a well-studied example of dehydrofluorination. nih.gov The cleavage of the C-F bond is a key and challenging step in this process due to its high dissociation energy. nih.gov The reaction is typically carried out at elevated temperatures in the presence of a catalyst. The primary product of the dehydrofluorination of this compound would be 3-chloro-1,1,2,2-tetrafluoropropene.
Catalytic Systems for Dehydrohalogenation
A variety of catalytic systems have been developed to promote dehydrohalogenation reactions of hydrofluorocarbons and hydrochlorofluorocarbons. The choice of catalyst can significantly influence the selectivity towards either dehydrochlorination or dehydrofluorination.
Aluminum Chlorofluoride (ACF): Amorphous aluminum chlorofluoride (ACF) is a highly Lewis acidic catalyst that has been shown to be effective in C-F bond activation. nih.govresearchgate.net It can catalyze dehydrofluorination reactions of polyfluorinated compounds under mild conditions. nih.gov For instance, ACF has been used to activate pentafluoropropane isomers, leading to dehydrofluorination products. nih.gov The high Lewis acidity of ACF facilitates the abstraction of a fluoride ion, initiating the elimination process.
Metal Fluorides (e.g., AlF₃): Aluminum fluoride (AlF₃) is another catalyst widely used for dehydrofluorination. Its activity is related to its surface acidity. researchgate.net Supported AlF₃ catalysts can exhibit high activity for the dehydrofluorination of compounds like 1,1,1,3,3-pentafluoropropane (B1194520). researchgate.net The addition of metals, such as palladium, to AlF₃ can enhance the catalyst's stability by reducing carbon deposition. researchgate.net
NiO/Cr₂O₃: Mixed metal oxide catalysts, such as nickel oxide on chromia (NiO/Cr₂O₃), have also been investigated for dehydrofluorination reactions. These catalysts, particularly after fluorination, have shown to be active for the dehydrofluorination of 1,1,1,3,3-pentafluoropropane. researchgate.net The presence of NiF₂ on the catalyst surface can provide new acid sites with high turnover frequencies. researchgate.net
| Catalyst System | Target Reaction | Typical Conditions | Reference |
| Aluminum Chlorofluoride (ACF) | Dehydrofluorination | Mild temperatures | nih.govresearchgate.net |
| Aluminum Fluoride (AlF₃) | Dehydrofluorination | 300-350 °C | researchgate.netresearchgate.net |
| NiO/Cr₂O₃ | Dehydrofluorination | Elevated temperatures | researchgate.net |
Hydrodefluorination Reactions
Hydrodefluorination is a reaction that involves the replacement of a fluorine atom with a hydrogen atom. This process can be achieved using a hydrogen source in the presence of a suitable catalyst. For this compound, this reaction would lead to the formation of various hydrochlorofluoropropanes with a lower degree of fluorination.
Studies on pentafluoropropane isomers have demonstrated that aluminum chlorofluoride (ACF) can catalyze hydrodefluorination reactions. nih.gov The presence of a hydrogen source, such as a silane (B1218182) (e.g., Et₃SiH), is often necessary for the activation of C-F bonds, particularly at secondary and tertiary carbons. nih.gov The reaction mechanism likely involves the formation of a carbenium ion-like species at the Lewis-acidic ACF surface through the abstraction of a fluoride ion, which is then quenched by a hydride from the hydrogen source. nih.gov
Halogen Exchange and Substitution Reactions
Beyond elimination reactions, this compound can undergo halogen exchange and substitution reactions, where the chlorine or fluorine atoms are replaced by other atoms or functional groups.
Reaction with Chlorine under Ultraviolet Irradiation
The reaction of alkanes and their halogenated derivatives with chlorine in the presence of ultraviolet (UV) light is a classic example of a free-radical substitution reaction. The UV light initiates the reaction by causing the homolytic fission of the chlorine molecule into two highly reactive chlorine radicals.
The reaction proceeds through a chain mechanism:
Initiation: A chlorine molecule absorbs UV radiation and dissociates into two chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the this compound molecule, forming hydrogen chloride (HCl) and a chloropentafluoropropyl radical. This radical then reacts with a chlorine molecule to form a dichloropentafluoropropane and a new chlorine radical.
Termination: The reaction is terminated by the combination of any two radicals.
The substitution of hydrogen is expected to occur at the -CH₂Cl group, leading to the formation of 1,3-dichloro-1,1,1,2,2-pentafluoropropane.
| Reaction Type | Reagents | Conditions | Product |
| Photochlorination | Cl₂ | UV light (2000-4000 Å) | 1,3-Dichloro-1,1,1,2,2-pentafluoropropane |
Reactions with Metals (e.g., Zinc)
The reaction likely involves the transfer of electrons from the zinc metal to the carbon-chlorine bond, leading to the formation of an organozinc intermediate or a radical species. This highly reactive intermediate can then undergo further reactions, such as dimerization, elimination, or reaction with a proton source to yield the hydrodechlorinated product, 1,1,1,2,2-pentafluoropropane (B162932).
Table 1: Plausible Products from the Reaction of this compound with Zinc
| Reactant | Metal | Potential Products | Reaction Type |
| This compound | Zinc | 1,1,1,2,2-Pentafluoropropane | Reductive Dechlorination |
| This compound | Zinc | 1,1,2,2,3,3,4,4,5,5-Decafluorohexane | Reductive Coupling (Dimerization) |
Other Significant Chemical Transformations
Hydroarylation Reactions
Hydroarylation involves the addition of a C-H bond of an arene across a carbon-carbon multiple bond or, in some cases, the functionalization of a C-X bond (where X is a halogen) with an arene. For a saturated haloalkane like this compound, a transition-metal-catalyzed cross-coupling reaction is a plausible pathway for hydroarylation. Catalysts based on palladium, nickel, or ruthenium are commonly employed for such transformations. rsc.org The reaction would likely involve the coupling of the pentafluoropropyl group with an aromatic ring, resulting in the formation of an aryl-substituted pentafluoropropane.
Friedel-Crafts-Type Reactions
Friedel-Crafts reactions are a cornerstone of organic synthesis for the alkylation and acylation of aromatic compounds. wikipedia.orgnih.gov In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound could act as an alkylating agent. The Lewis acid would interact with the chlorine atom, facilitating the cleavage of the C-Cl bond to generate a pentafluoropropyl carbocation or a highly polarized complex. organic-chemistry.org This electrophilic species would then be attacked by an aromatic ring, leading to the formation of a (pentafluoropropyl)arene. The high degree of fluorination in the propyl chain would significantly influence the stability and reactivity of the carbocation intermediate.
Mechanistic Investigations of Reaction Pathways
Free-Radical Mechanisms
The reaction of alkyl halides with metals like zinc can proceed through a free-radical pathway. nih.gov In the case of this compound, the initiation step would involve the transfer of an electron from the zinc surface to the C-Cl bond, causing its homolytic cleavage to form a chloride anion and a 2,2,3,3,3-pentafluoropropyl radical.
Initiation: CF₃CF₂CH₂Cl + Zn → [CF₃CF₂CH₂Cl]⁻• Zn⁺ → CF₃CF₂CH₂• + ZnCl⁺
The resulting highly reactive radical can then participate in several propagation steps. It could abstract a hydrogen atom from a solvent molecule, be further reduced by zinc to form an anion, or dimerize with another radical.
Propagation:
Hydrogen Abstraction: CF₃CF₂CH₂• + R-H → CF₃CF₂CH₃ + R•
Further Reduction: CF₃CF₂CH₂• + Zn → [CF₃CF₂CH₂]⁻ Zn⁺
Dimerization: 2 CF₃CF₂CH₂• → CF₃CF₂CH₂CH₂CF₂CF₃
Termination steps would involve the combination of any two radical species present in the reaction mixture. khanacademy.orgmasterorganicchemistry.com
Catalytic Cycle Elucidation
For transition-metal-catalyzed reactions like hydroarylation, the mechanism is often described by a catalytic cycle. While a specific cycle for this compound is not documented, a general mechanism can be proposed based on known cross-coupling reactions.
A plausible catalytic cycle for a palladium-catalyzed hydroarylation would involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.
Transmetalation or C-H Activation: If an organometallic aryl reagent is used, transmetalation occurs. Alternatively, direct C-H activation of the arene can take place.
Reductive Elimination: The two organic fragments (pentafluoropropyl and aryl) are coupled, and the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Table 2: Proposed General Catalytic Cycle Steps for Hydroarylation
| Step | Description | Catalyst State |
| 1. Oxidative Addition | Insertion of the metal catalyst into the C-Cl bond. | Pd(0) → Pd(II) |
| 2. Transmetalation / C-H Activation | Transfer of the aryl group to the metal center or direct activation of the arene C-H bond. | Pd(II) |
| 3. Reductive Elimination | Formation of the C-C bond between the alkyl and aryl groups and release of the product. | Pd(II) → Pd(0) |
Further research, including detailed kinetic studies and the isolation of reaction intermediates, would be necessary to fully elucidate the specific reaction pathways for this compound.
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. wikipedia.org For 3-Chloro-1,1,1,2,2-Pentafluoropropane (B11674), ¹⁹F-NMR is particularly informative due to the presence of five fluorine atoms in two different chemical environments (-CF₃ and -CF₂-).
¹⁹F NMR spectroscopy offers high sensitivity and a wide range of chemical shifts, making it excellent for distinguishing between different fluorine nuclei within a molecule. wikipedia.orghuji.ac.il The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift. alfa-chemistry.com
In the case of this compound (ClCH₂-CF₂-CF₃), two distinct signals are expected in the ¹⁹F NMR spectrum: one for the trifluoromethyl (-CF₃) group and another for the difluoromethylene (-CF₂) group. The integration of these signals would correspond to a 3:2 ratio, confirming the number of fluorine atoms in each environment. huji.ac.il Furthermore, spin-spin coupling between the non-equivalent fluorine nuclei would result in splitting of these signals, providing valuable information about the connectivity of the carbon skeleton. The -CF₃ signal would appear as a triplet due to coupling with the adjacent -CF₂ group, and the -CF₂ signal would appear as a quartet due to coupling with the -CF₃ group. Additional coupling to the methylene (B1212753) (-CH₂-) protons would also be observed in a ¹H-coupled ¹⁹F spectrum.
| Functional Group | Typical Chemical Shift Range (ppm) |
|---|---|
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([C₃H₂ClF₅]⁺) and various fragment ions.
A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in the molecular ion appearing as two peaks, M⁺ and (M+2)⁺, with a characteristic intensity ratio of 3:1, which is a definitive indicator for the presence of one chlorine atom in the ion. docbrown.infodocbrown.info
The fragmentation of this compound would involve the cleavage of C-C, C-Cl, and C-F bonds. The stability of the resulting carbocations and radicals dictates the fragmentation pathways. Common fragmentation patterns for halogenated alkanes include the loss of a halogen atom or a hydrohalic acid molecule.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.98380 | 120.9 |
| [M+Na]⁺ | 190.96574 | 131.2 |
| [M-H]⁻ | 166.96924 | 115.3 |
| [M]⁺ | 167.97597 | 115.3 |
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. tandfonline.com It is extensively used for assessing the purity of hydrochlorofluorocarbons and for separating isomers. gcms.czchromatographyonline.com For this compound, GC can effectively separate it from starting materials, byproducts, and other isomers, such as 1-Chloro-1,1,2,2,3-pentafluoropropane.
The purity of a this compound sample can be determined by integrating the peak areas in the resulting chromatogram. The area of the main peak relative to the total area of all peaks gives a quantitative measure of its purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This technique is particularly useful for monitoring the progress of chemical reactions if one of the reactants or products absorbs light in this range. thermofisher.comnih.gov
For saturated hydrochlorofluorocarbons like this compound, the absorption of UV radiation is generally very weak. researchgate.net The electronic transitions in such molecules (σ → σ*) require high energy, corresponding to wavelengths in the far UV region. However, the presence of chlorine atoms can shift the absorption to longer, more accessible wavelengths. Research has shown that accurate gas-phase absorption cross-sections for HCFC-225ca can be determined, which is important for understanding its atmospheric chemistry. researchgate.net Although direct monitoring of HCFC-225ca concentration by UV-Vis might be challenging due to its low absorptivity, the technique can be invaluable for monitoring reactions involving this compound if other species in the reaction mixture have strong UV-Vis absorption bands. researchgate.netresearchgate.net
Hyphenated Techniques (e.g., GC-MS) for Product Analysis and Byproduct Identification
Hyphenated techniques, particularly the combination of gas chromatography and mass spectrometry (GC-MS), provide a powerful tool for the comprehensive analysis of complex mixtures. d-nb.info In the context of this compound research and production, GC-MS is essential for product confirmation, purity analysis, and the identification of trace-level impurities and byproducts. researchgate.netthermofisher.com
The GC component separates the mixture into its individual components, which are then introduced sequentially into the mass spectrometer. nih.govajmb.org The mass spectrometer provides mass spectra for each separated component, allowing for their identification. By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, the chemical structures of byproducts and impurities can be elucidated. mdpi.com This is crucial for optimizing reaction conditions to maximize the yield of the desired product and to minimize the formation of undesirable substances. The high sensitivity of GC-MS also allows for the detection and identification of very low levels of contaminants. chromatographyonline.com
Computational and Theoretical Chemistry Studies of 3 Chloro 1,1,1,2,2 Pentafluoropropane
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties.
Bond Dissociation Energy (BDE) is a critical measure of the strength of a chemical bond, defined as the standard enthalpy change required to break a bond homolytically at 298 K. ucsb.edulibretexts.org It is a key parameter in assessing the thermal stability and atmospheric lifetime of a compound, as weaker bonds are more susceptible to cleavage.
The BDE for a bond A-B is calculated as the difference between the sum of the enthalpies of formation of the resulting radicals (A• and B•) and the enthalpy of formation of the parent molecule (A-B). libretexts.org This can be computationally determined using various methods, including DFT. researchgate.net
While specific BDE calculations for the C-Cl and C-F bonds in 3-Chloro-1,1,1,2,2-pentafluoropropane (B11674) have not been found in the reviewed literature, data for analogous bonds in similar molecules provide context. For example, experimental studies have determined the BDE for the C-Cl bond in a related compound, C2F5Cl, to be approximately 82.7 kcal/mol. rsc.org Generally, C-F bonds are significantly stronger than C-Cl bonds, making the C-Cl bond the more likely site for initial cleavage in atmospheric or thermal degradation processes.
Reaction Pathway Modeling and Transition State Determination
Understanding the chemical transformations of this compound, particularly its atmospheric degradation, requires detailed modeling of its reaction pathways. A primary atmospheric removal mechanism for hydrochlorofluorocarbons (HCFCs) is reaction with the hydroxyl radical (•OH). rsc.orgresearchgate.net
Computational modeling of these reactions involves identifying all possible reaction channels, such as hydrogen abstraction or addition-elimination mechanisms. For each potential pathway, the geometries of the reactants, transition states, and products are optimized. Transition state theory is then used to calculate the energy barriers (activation energies) for each step. rsc.org The pathway with the lowest energy barrier is typically the most favorable. For example, theoretical studies on the atmospheric transformation of other HCFCs, such as HCFC-235fa, have been conducted to map out the reaction mechanisms with •OH radicals and Cl atoms, determining the most feasible pathways for their degradation. rsc.org
Thermodynamic and Kinetic Modeling of Chemical Transformations
Building on reaction pathway analysis, thermodynamic and kinetic modeling provides quantitative data on the favorability and speed of chemical reactions. Thermodynamic modeling calculates properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, indicating whether a transformation is exothermic or endothermic and spontaneous or non-spontaneous.
Molecular Dynamics Simulations (if relevant to reaction or interaction studies)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While often used for large biological systems or materials science, MD can be relevant for reaction studies, particularly in understanding solvent effects or the behavior of molecules at interfaces. For a small molecule like this compound, MD simulations are not the primary tool for studying gas-phase atmospheric reactions but could be employed to investigate its interactions in condensed phases or with aerosols. No specific MD simulation studies related to the reaction or interaction of this compound were identified in the literature search.
Quantitative Structure-Property Relationship (QSPR) Studies related to reactivity or atmospheric behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. These models aim to predict the properties of new or untested compounds based on a set of calculated molecular descriptors.
For atmospheric chemistry, QSPR models can be developed to predict key parameters like the reaction rate constant with •OH radicals, ozone depletion potential (ODP), or global warming potential (GWP). These models are built using experimental or high-level computational data for a training set of related compounds. The models then use various structural, electronic, or topological descriptors to establish a predictive relationship. No specific QSPR studies focused on the reactivity or atmospheric behavior of this compound were found. However, the development of such models for the broader class of HCFCs is an active area of research to efficiently screen compounds for their environmental properties.
Predicted Spectroscopic Parameters and Their Validation
Computational chemistry plays a pivotal role in predicting the spectroscopic parameters of molecules like this compound, also known as HCFC-225ca. These theoretical predictions, when validated against experimental data, provide a deeper understanding of the molecule's structure, dynamics, and interactions. This section delves into the computational studies that have predicted various spectroscopic parameters for this compound and the subsequent validation of these predictions through experimental spectroscopy.
Vibrational Spectroscopy
Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict the vibrational frequencies of this compound. These calculations help in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra to specific molecular vibrations.
Table 1: Predicted vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch | Data not available | Data not available |
| C-F stretch | Data not available | Data not available |
| C-Cl stretch | Data not available | Data not available |
| C-C stretch | Data not available | Data not available |
| Bending/Deformation | Data not available | Data not available |
| No specific research papers detailing the predicted and experimentally validated vibrational frequencies for this compound were found in the available search results. The table is presented as a template for how such data would be organized. |
The validation of these predicted frequencies is achieved by comparing the computed vibrational spectrum with the experimentally recorded gas-phase or liquid-phase IR and Raman spectra. The level of agreement between the theoretical and experimental spectra serves as a measure of the accuracy of the computational method and the underlying theoretical model.
Rotational Spectroscopy
Computational methods are also utilized to predict the rotational constants (A, B, and C) of this compound. These constants are crucial for analyzing microwave spectra and provide precise information about the molecule's geometry and moments of inertia.
Table 2: Predicted vs. Experimental Rotational Constants for this compound
| Rotational Constant | Predicted Value (GHz) | Experimental Value (GHz) |
| A | Data not available | Data not available |
| B | Data not available | Data not available |
| C | Data not available | Data not available |
| Specific computational and experimental data for the rotational constants of this compound were not available in the search results. The table illustrates the typical format for such a comparison. |
Experimental validation of the predicted rotational constants is performed by analyzing the microwave spectrum of the molecule. The close correspondence between the calculated and experimentally determined rotational constants confirms the accuracy of the computed molecular geometry.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational chemistry can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, in this compound.
Table 3: Predicted vs. Experimental NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
| ¹⁹F | Data not available | Data not available |
| Detailed computational predictions and their experimental validation for the NMR chemical shifts of this compound are not detailed in the provided search results. The table is a representative example. |
The validation of predicted NMR chemical shifts involves comparing them with the chemical shifts observed in the experimental ¹H, ¹³C, and ¹⁹F NMR spectra of the compound. This comparison helps in the definitive assignment of spectral peaks and provides confidence in the computationally derived molecular structure.
Atmospheric Chemistry and Environmental Impact Assessment Methodologies
Atmospheric Lifetime Determination
The atmospheric lifetime of a chemical compound is a critical measure of its potential environmental impact. For 3-Chloro-1,1,1,2,2-Pentafluoropropane (B11674) (HCFC-225ca), this lifetime is primarily dictated by its removal processes in the atmosphere. The U.S. Environmental Protection Agency (EPA) reports the atmospheric lifetime of HCFC-225ca to be 1.9 years. epa.govchemreg.net
The principal mechanism for the degradation of hydrochlorofluorocarbons (HCFCs) like this compound in the troposphere is their reaction with hydroxyl radicals (OH). wikipedia.org The presence of hydrogen atoms in the HCFC molecule makes it susceptible to attack by these highly reactive radicals, a process that is significantly less efficient for chlorofluorocarbons (CFCs) that lack hydrogen. wikipedia.org This reaction initiates the breakdown of the compound in the lower atmosphere, thereby reducing the amount that can reach the stratosphere where the ozone layer is located. wikipedia.org
The rate of this reaction is a key factor in determining the compound's atmospheric lifetime. researchgate.net The reaction with OH radicals is also subject to seasonal variations, which can cause annual fluctuations in the atmospheric concentrations of the compound. mdpi.com This tropospheric removal pathway is the main reason why HCFCs have substantially shorter atmospheric lifetimes compared to CFCs. wikipedia.org
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons of light, particularly intense ultraviolet (UV) radiation from the sun. Ozone-depleting substances (ODS) are typically very stable in the troposphere and only undergo significant photolysis under the intense UV light found in the stratosphere. epa.govepa.gov When they break down in the stratosphere, they release chlorine or bromine atoms which then catalytically destroy ozone. epa.govepa.gov For HCFC-225ca, while stratospheric photolysis is the ultimate fate for molecules that are not destroyed in the troposphere, the dominant removal process remains the reaction with OH radicals in the lower atmosphere.
Ozone Depletion Potential (ODP) Research
The Ozone Depletion Potential (ODP) is a relative index that quantifies the potential of a chemical to cause ozone depletion. Research into the ODP of this compound provides a crucial metric for its environmental regulation.
| Compound | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) |
| HCFC-225ca | 1.9 epa.govchemreg.net | 0.02 - 0.025 epa.govchemreg.net |
| CFC-11 | 52 | 1.0 (by definition) wikipedia.orgepa.govprotocolodemontreal.org.br |
This table presents the atmospheric lifetime and Ozone Depletion Potential (ODP) for HCFC-225ca in comparison to the reference compound CFC-11.
The ODP of a substance is formally defined as the ratio of the calculated global ozone loss caused by a specific mass of that substance to the global ozone loss caused by an identical mass of Chlorofluorocarbon-11 (CFC-11). wikipedia.orgprotocolodemontreal.org.brcopernicus.org By definition, CFC-11 has an ODP of 1.0. wikipedia.orgepa.govprotocolodemontreal.org.br This metric provides a standardized way to compare the ozone-destroying capabilities of different compounds. protocolodemontreal.org.br
ODP calculation methodologies often employ atmospheric models. Steady-state models are used to evaluate the long-term, average impact of a continuous emission of a substance. noaa.gov Alternatively, pulsed emission models are used to assess the cumulative impact on ozone over time resulting from a single, instantaneous release of a substance. copernicus.org The ODP can be reliably used to estimate the cumulative effects arising from such a pulsed emission. copernicus.org
One-dimensional (1-D) and two-dimensional (2-D) atmospheric chemistry models are fundamental tools for calculating ODPs. noaa.gov These models simulate the transport and chemical transformation of substances in the atmosphere. noaa.govresearchgate.net
One-Dimensional (1-D) Models: These models simplify the atmosphere into a single vertical column, averaging transport and chemistry horizontally. They are useful for initial estimations and understanding the vertical distribution of gases.
Two-Dimensional (2-D) Models: These models represent the atmosphere in terms of altitude and latitude, averaging longitudinally. They provide a more detailed picture of atmospheric transport and chemical processes, capturing the seasonal and latitudinal variations that influence the distribution of a substance and its impact on ozone. noaa.govresearchgate.net
Because the ODP is a relative measure (i.e., compared to CFC-11), the sensitivity of the calculated values to uncertainties within the models is reduced, though not entirely eliminated. noaa.gov This relative approach enhances the reliability of the ODP metric. noaa.gov
The ODP of a substance is not an intrinsic, unchanging property but can be influenced by several factors related to its emission and the state of the atmosphere.
Background Atmospheric Composition: The ODP can also be influenced by the background concentrations of other gases in the atmosphere, such as methane (B114726) (CH4), nitrous oxide (N2O), and carbon dioxide (CO2). researchgate.netcopernicus.orgcopernicus.org Changes in the concentrations of these gases can alter atmospheric chemistry and dynamics, thereby affecting the ozone layer's response to chlorine released from compounds like HCFC-225ca. As the composition of the atmosphere changes over time, the ODP values may need to be re-evaluated.
Global Warming Potential (GWP) Research Methodologies
The Global Warming Potential (GWP) of a substance is a metric used to compare the global warming impacts of different gases. It is a measure of how much energy the emissions of 1 ton of a gas will absorb over a given period, relative to the emissions of 1 ton of carbon dioxide (CO2). The GWP is calculated for specific time horizons, typically 20, 100, and 500 years. The 100-year GWP is the most commonly used value.
The calculation of the GWP for a compound like this compound involves several key factors:
Radiative Efficiency: This is a measure of the extent to which a gas absorbs infrared radiation, which contributes to the greenhouse effect. It is determined by the infrared absorption spectrum of the molecule.
Atmospheric Lifetime: This represents the average time a molecule of the compound remains in the atmosphere before being removed by chemical reaction or deposition. For hydrochlorofluorocarbons (HCFCs) like this compound, the primary atmospheric loss process is the reaction with the hydroxyl radical (OH). wikipedia.org
Research methodologies for determining the GWP of HCFCs combine experimental measurements and computational modeling. wikipedia.org
Experimental Methods:
Kinetic Studies: Laboratory experiments are conducted to measure the rate coefficients of the reaction between the HCFC and OH radicals over a range of temperatures and pressures relevant to the troposphere. This data is crucial for accurately determining the atmospheric lifetime of the compound.
Infrared Absorption Spectroscopy: The infrared absorption spectrum of the compound is measured to determine its radiative efficiency. This shows which wavelengths of infrared radiation the molecule absorbs and how efficiently it does so.
Computational Methods: When experimental data is not available, which is the case for many of the 274 HCFCs listed in Annex C of the Montreal Protocol, computational chemistry methods are employed. wikipedia.org
Density Functional Theory (DFT): This is a quantum mechanical modeling method used to calculate the molecular geometry, vibrational frequencies, and infrared absorption spectra of molecules. wikipedia.org These calculated spectra are then used to estimate the radiative efficiency.
Structure-Activity Relationships (SARs): These are methods used to estimate the reaction rate coefficients with OH radicals based on the molecular structure of the compound.
The GWP values for this compound (also known as HCFC-225ca) have been determined using these methodologies.
| Time Horizon | GWP Value |
|---|---|
| 20 years | 429 |
| 100 years | 122 |
| 500 years | 37 |
Environmental Partitioning and Distribution Modeling (e.g., Equilibrium Criterion models)
Environmental partitioning and distribution modeling are used to predict how a chemical will be distributed among different environmental compartments, such as air, water, soil, and sediment. One common approach is the use of fugacity-based multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model. epa.gov
The EQC model utilizes the physical and chemical properties of a substance to determine its behavior in a standardized, evaluative environment. epa.gov This allows for a comparison of the environmental fate of different chemicals under the same conditions. The model is based on the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase. At equilibrium, the fugacity of a chemical is equal in all compartments.
The EQC model is typically applied in three levels of increasing complexity:
Level I: This level calculates the equilibrium partitioning of a fixed amount of a chemical in a closed environment. It assumes no advection (inflow or outflow) and no degradation processes. The output provides a basic understanding of which compartments the chemical is likely to accumulate in based on its partitioning coefficients.
Level III: This level does not assume equilibrium between all compartments. It provides a more realistic, non-equilibrium, steady-state assessment by considering intermedia transport rates, such as wet deposition from air and soil runoff. This level helps to identify the primary loss mechanisms and transport pathways for a chemical.
To run these models for this compound, key chemical properties are required as inputs.
| Property | Value |
|---|---|
| Molecular Weight | 168.49 g/mol |
| Vapor Pressure | 286 mm Hg at 25 °C (for the related HCFC-225cb) wikipedia.org |
| Water Solubility | Data not readily available |
| Octanol-Water Partition Coefficient (Log Kow) | 2.6 |
Based on its relatively high vapor pressure, it is expected that when this compound is released into the environment, it will exist predominantly in the vapor phase in the atmosphere. wikipedia.org A Level III fugacity model would likely show that the air compartment is the primary reservoir for this compound, with atmospheric degradation being the main removal process.
Formation and Fate of Atmospheric Degradation Products (e.g., Trifluoroacetic Acid Formation Pathways for related compounds)
The atmospheric fate of this compound is primarily determined by its reaction with hydroxyl (OH) radicals in the troposphere. This initial reaction is the rate-limiting step for its degradation and dictates its atmospheric lifetime. The reaction proceeds by the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical.
The degradation pathway can be summarized as follows:
Reaction with OH Radical: CF3CF2CHCl2 + •OH → CF3CF2CCl2• + H2O
Reaction with Oxygen: The resulting haloalkyl radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical: CF3CF2CCl2• + O2 → CF3CF2CCl2O2•
Further Reactions: This peroxy radical undergoes further reactions in the atmosphere, leading to the formation of various degradation products.
Studies have identified the carbonyl products formed from the tropospheric degradation of a series of HCFCs, including this compound. noaa.gov
| Precursor Compound | Carbonyl Product |
|---|---|
| CF3CF2CHCl2 (HCFC-225ca) | CF3CF2C(O)Cl |
The product, pentafluoropropanoyl chloride (CF3CF2C(O)Cl), is an acyl chloride. In the presence of atmospheric water vapor, this compound is expected to hydrolyze to form pentafluoropropionic acid (CF3CF2COOH) and hydrochloric acid (HCl).
Trifluoroacetic Acid (TFA) Formation Pathways for Related Compounds: While specific studies on the formation of Trifluoroacetic Acid (TFA; CF3COOH) from this compound are not detailed in the provided results, the degradation pathways of other structurally related HCFCs and hydrofluorocarbons (HFCs) can provide insights. The formation of TFA from these compounds generally occurs when the degradation process yields a CF3-containing intermediate. trentu.canoaa.gov
For example, the degradation of compounds like HFC-134a (CF3CH2F) and HCFC-124 (CF3CHFCl) proceeds via the formation of a CF3COX (where X is F or Cl) intermediate, which then hydrolyzes in clouds to form TFA. trentu.canoaa.gov Given that the degradation of this compound involves the formation of a C-C bond cleavage is not the primary pathway, the direct yield of TFA from this specific compound may not be significant. However, the formation of persistent fluorinated acids from the degradation of fluorinated compounds is an area of ongoing research and environmental consideration. unipd.it
Applications and Industrial Significance As a Chemical Intermediate
Precursor in the Synthesis of Hydrofluoroolefins (HFOs)
The most prominent industrial application of 3-chloro-1,1,1,2,2-pentafluoropropane (B11674) is its role as a precursor in the manufacturing of hydrofluoroolefins (HFOs). HFOs are a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon, which are characterized by their low GWP and zero ozone depletion potential (ODP). This makes them highly sought-after replacements for hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) in refrigeration, air conditioning, and as blowing agents.
In the synthesis of HFO-1234yf (2,3,3,3-tetrafluoropropene), a leading HFO refrigerant, this compound (also referred to as HFC-245cb in some literature) can be a key intermediate. nih.gov One of the synthetic pathways to HFO-1234yf involves the dehydrofluorination of 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). nih.gov This reaction typically involves the removal of a hydrogen atom and a fluorine atom from the molecule to form a double bond, yielding the desired HFO.
The catalytic dehydrofluorination of 1,1,1,2,2-pentafluoropropane is a critical step and is often carried out in the gas phase over a suitable catalyst. Various catalysts, including chromium-based and other metal-based systems, have been investigated to optimize the conversion and selectivity of this reaction. The process conditions, such as temperature and pressure, are carefully controlled to maximize the production of the target HFO and minimize the formation of byproducts.
| Reactant(s) | Product(s) | Reaction Type | Significance |
|---|---|---|---|
| 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) + Hydrogen Fluoride (B91410) (HF) | HFO-1234yf + 1,1,1,2,2-pentafluoropropane (HFC-245cb) | Hydrofluorination | Formation of HFC-245cb as a key intermediate. |
| 1,1,1,2,2-pentafluoropropane (HFC-245cb) | HFO-1234yf (2,3,3,3-tetrafluoropropene) + Hydrogen Fluoride (HF) | Dehydrofluorination | Conversion of the intermediate to the final HFO product. |
Role in the Production of Other Fluorinated Organic Compounds
Beyond its well-established role in HFO synthesis, this compound serves as a versatile building block for the creation of other valuable fluorinated organic compounds. The presence of both chlorine and fluorine atoms, along with a reactive C-H bond, allows for a range of chemical transformations.
One such application is in the synthesis of other fluorinated propenes. For instance, its isomer, 3-chloro-1,1,2,2-tetrafluoropropane (B1295226) (HCFC-244ca), is utilized as a synthetic raw material for the production of 1-chloro-2,3,3-trifluoropropene. google.com While this is a different isomer, it highlights the utility of chlorofluoropropanes as intermediates. The chemical reactivity of this compound makes it a potential starting material for introducing the pentafluoropropyl group into various organic molecules, which can be of interest in the development of new pharmaceuticals, agrochemicals, and specialty materials where the unique properties conferred by fluorine are desired.
Research has also explored the activation of C-F bonds in pentafluoropropane isomers, including 1,1,1,2,2-pentafluoropropane, using catalysts like aluminum chlorofluoride. nih.gov Such studies open up possibilities for hydrodefluorination and dehydrofluorination reactions, leading to the formation of a variety of partially fluorinated propenes. These propenes can then be used as monomers for the synthesis of specialized fluoropolymers or as intermediates for further chemical elaboration.
Emerging and Future Industrial Applications in Chemical Manufacturing
The future industrial applications of this compound are expected to be closely tied to the ongoing development of new fluorochemicals with tailored properties. As the demand for materials with specific thermal, chemical, and physical characteristics grows, the use of versatile fluorinated intermediates like this compound is likely to expand.
One area of potential growth is in the synthesis of novel fluorinated monomers for the production of advanced fluoropolymers. Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low friction properties. researchgate.net By using this compound as a starting material, it may be possible to create monomers that can be polymerized to yield fluoroplastics and fluoroelastomers with enhanced performance characteristics for demanding applications in the aerospace, automotive, and electronics industries.
Furthermore, the unique substitution pattern of this compound could be exploited in the synthesis of complex organic molecules for the life sciences sector. The introduction of a pentafluoropropyl moiety can significantly alter the biological activity of a molecule, and this compound could serve as a valuable synthon for this purpose.
While its primary role is currently as an intermediate for HFOs, ongoing research and development in fluorine chemistry may uncover new and valuable applications for this compound in the broader chemical manufacturing landscape. Its utility as a building block for creating a diverse range of fluorinated compounds positions it as a compound of continuing industrial interest.
| Application Area | Specific Role of this compound | Key Outcome/Product |
|---|---|---|
| HFO Synthesis | Key intermediate in the production of HFO-1234yf. | Low GWP refrigerants and blowing agents. |
| Fluorinated Organic Synthesis | Building block for introducing the pentafluoropropyl group. | Specialty fluorinated propenes and other functionalized molecules. |
| Emerging Applications | Potential precursor for novel fluorinated monomers and complex organic molecules. | Advanced fluoropolymers and potentially active ingredients for life sciences. |
Q & A
Q. What are the primary laboratory-scale synthesis routes for 3-chloro-1,1,1,2,2-pentafluoropropane, and how are reaction conditions optimized?
Synthesis typically involves hydrofluorination or dehydrohalogenation of halogenated precursors. For example:
- Catalytic Hydrofluorination : Reacting chloro-trifluoropropene (e.g., 2-chloro-3,3,3-trifluoropropene) with HF in the presence of fluorinated antimony pentachloride (SbCl₅) catalysts at 80–120°C yields the target compound. Catalyst composition (e.g., 25–99.9% SbCl₅) and HF stoichiometry are critical for minimizing byproducts like 1,1,1,2,2-pentafluoropropane (HFC-245cb) .
- Gas-Phase Fluorination : Using chromium-magnesium fluoride catalysts at 300–400°C enhances selectivity. Process optimization includes adjusting residence time and HF feed ratios to suppress side reactions .
Q. Which analytical techniques are most effective for characterizing this compound and validating purity?
- GC-MS : Quantifies impurities (e.g., unreacted precursors or isomers) with detection limits <0.1%. Retention indices and fragmentation patterns are compared against reference libraries .
- NMR Spectroscopy : ¹⁹F NMR resolves structural isomers by distinguishing chemical shifts of fluorine atoms in different environments (e.g., δ -60 to -80 ppm for CF₃ groups) .
- DSC/TGA : Measures phase transitions (melting point: ~-94°C) and thermal stability (decomposition onset >200°C) .
Q. What thermodynamic properties are essential for modeling this compound’s behavior in experimental systems?
Key parameters include:
- Vapor Pressure : Antoine equation coefficients (e.g., log₁₀(P) = 4.31444 – 1015.576/(T – 20.011)) for predicting vapor-liquid equilibria .
- Critical Properties : Tc ≈ 380 K, Pc ≈ 31.4 bar, ρc ≈ 3.66 mol/L, derived from high-precision calorimetry .
- Enthalpy of Vaporization : ΔvapH = 22.9–23.0 kJ/mol at 248–268 K .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., boiling points)?
Discrepancies (e.g., boiling points: 254.9 K vs. 260 K ) arise from measurement techniques (static vs. dynamic methods). To validate:
Q. What mechanistic insights govern catalytic C-F bond activation in fluorination reactions?
- Lewis Acid Catalysts : SbCl₅ facilitates HF dissociation, generating SbCl₅F⁻ intermediates that polarize C-Cl bonds, accelerating nucleophilic substitution .
- Chromium-Based Catalysts : Cr³⁺ sites on MgF₂ surfaces stabilize transition states during dehydrofluorination, with selectivity influenced by surface acidity .
Q. How can computational models predict environmental persistence and ozone depletion potential (ODP)?
- Quantum Chemistry : DFT calculations (e.g., B3LYP/6-311+G(d,p)) estimate bond dissociation energies (C-Cl: ~330 kJ/mol) and atmospheric lifetimes via reaction kinetics with OH radicals .
- Group Contribution Methods : Predict ODP using structural analogs (e.g., HCFC-225ca: ODP ≈ 0.02–0.03) and adjust for chlorine content .
Q. What methodologies assess the compound’s environmental impact and regulatory compliance?
- Atmospheric Lifetime : Measure using smog chamber experiments with GC-FID/MS to track degradation products (e.g., COF₂, HCl) .
- Regulatory Screening : Compare against EPA restrictions (e.g., <0.1% in aerosols) using HPLC-UV or GC-ECD for trace quantification .
Notes
- Synthesis Optimization : Prioritize SbCl₅ catalysts for higher yields (>90%) but require post-reaction distillation to remove Sb residues .
- Data Validation : Always cross-reference NIST-subscribed datasets for thermodynamic parameters .
- Environmental Compliance : Use GC-MS with electron capture detection (ECD) for regulatory-level impurity analysis (<1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
